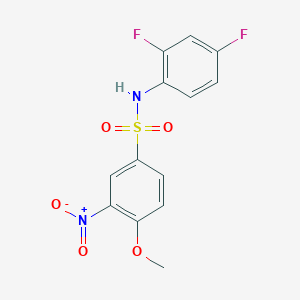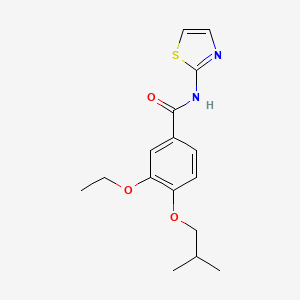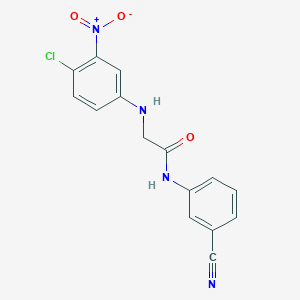
2-(4-chloro-3-nitroanilino)-N-(3-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-nitroanilino)-N-(3-cyanophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitroanilino)-N-(3-cyanophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions.
Acylation: The 4-chloro-3-nitroaniline is then acylated with 3-cyanobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-chloro-3-nitroanilino)-N-(3-cyanophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 2-(4-chloro-3-aminoanilino)-N-(3-cyanophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitroaniline and 3-cyanobenzoic acid.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It may be used in the development of novel materials with unique properties, such as polymers or coatings.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-chloro-3-nitroanilino)-N-(3-cyanophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-chloro-3-nitroanilino)-N-(3-cyanophenyl)acetamide: The parent compound.
2-(4-chloro-3-aminoanilino)-N-(3-cyanophenyl)acetamide: A reduced derivative.
2-(4-chloro-3-nitroanilino)-N-(3-methylphenyl)acetamide: A methyl-substituted analog.
Uniqueness
This compound is unique due to the presence of both nitro and cyano groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(4-chloro-3-nitroanilino)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-13-5-4-11(7-14(13)20(22)23)18-9-15(21)19-12-3-1-2-10(6-12)8-17/h1-7,18H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZGCTXALSUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
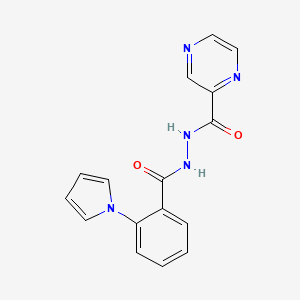
![2-Methoxy-5-[2-(5-nitro-1,3-benzothiazol-2-yl)ethenyl]phenol](/img/structure/B6620747.png)
![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B6620752.png)
![2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate](/img/structure/B6620753.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B6620757.png)
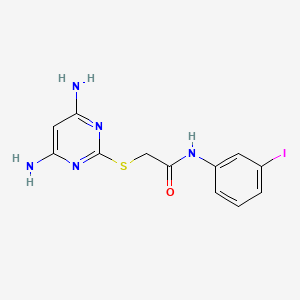
![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6620763.png)
![(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate](/img/structure/B6620767.png)
![1-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B6620772.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazole-4-carbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B6620773.png)
